2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
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Overview
Description
2-Azabicyclo[221]hept-5-ene-3,3-dicarboxamide is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an imine derivative under specific conditions to form the bicyclic structure . The reaction conditions often include the use of catalysts such as Lewis acids to improve the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as hydrogen gas in the presence of a catalyst for reduction . Substitution reactions may involve reagents like halogens or sulfonyl chlorides under specific conditions .
Major Products Formed
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s unique structure allows it to fit into enzyme active sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides: These compounds have a similar bicyclic structure but different functional groups.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide is unique due to its dicarboxamide groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
33547-96-5 |
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Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-6(12)8(7(10)13)4-1-2-5(3-4)11-8/h1-2,4-5,11H,3H2,(H2,9,12)(H2,10,13) |
InChI Key |
QONYPPPZXOSOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1NC2(C(=O)N)C(=O)N |
Origin of Product |
United States |
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